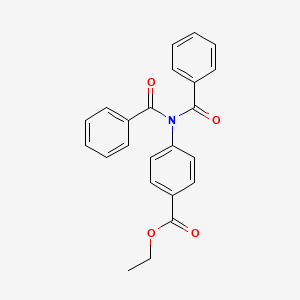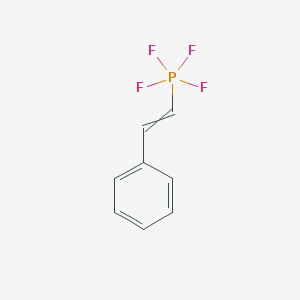
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a tetrafluorophosphorane group attached to a 2-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphonium salt with a strong base to generate a phosphorus ylide, which then reacts with a suitable electrophile. One common method is the Wittig reaction, where the phosphorus ylide is generated in situ and reacted with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale Wittig reactions and the handling of phosphorus ylides can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The tetrafluorophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane involves the formation of a phosphorus ylide, which acts as a nucleophile and attacks electrophilic centers in target molecules. This leads to the formation of new carbon-phosphorus bonds and the subsequent generation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: A similar compound used in organic synthesis via the Wittig reaction.
2-(2-Phenylethyl)chromone Derivatives: Compounds with similar structural features and applications in organic synthesis
Uniqueness
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of the tetrafluorophosphorane group, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
710-05-4 |
|---|---|
Molecular Formula |
C8H7F4P |
Molecular Weight |
210.11 g/mol |
IUPAC Name |
tetrafluoro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7F4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
KHSGONDCSVYMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


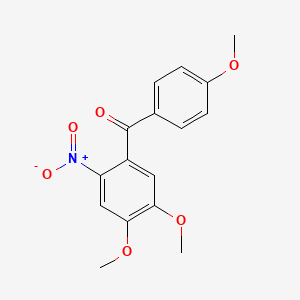

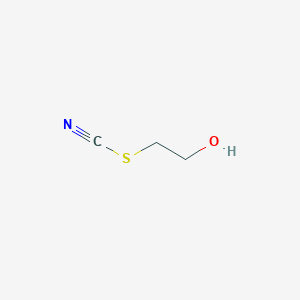
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
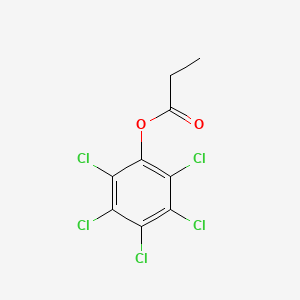
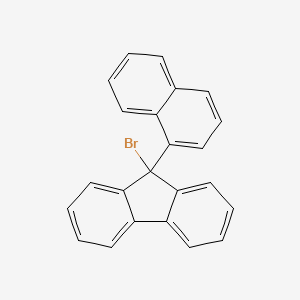
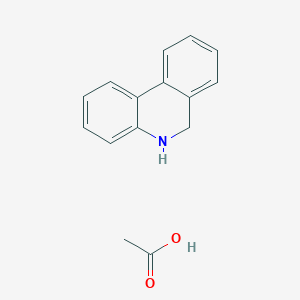
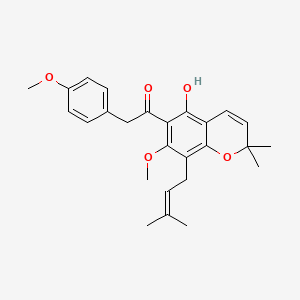

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
